1-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-piperidine-2-carboxylic acid
Description
1-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-piperidine-2-carboxylic acid is a heterocyclic compound featuring a pyrimidine ring substituted with chloro (Cl) and methylsulfanyl (SCH₃) groups at the 6- and 2-positions, respectively. The pyrimidine moiety is linked to a piperidine ring bearing a carboxylic acid group at the 2-position.
The compound is listed in commercial catalogs (e.g., CymitQuimica) under the reference code 10-F090344, though current availability is marked as "discontinued" . Its synthesis likely involves coupling reactions similar to those described for analogous piperidine-carboxylic acid derivatives, such as acid-catalyzed condensation or sulfonylation protocols .
Properties
IUPAC Name |
1-(6-chloro-2-methylsulfanylpyrimidin-4-yl)piperidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3O2S/c1-18-11-13-8(12)6-9(14-11)15-5-3-2-4-7(15)10(16)17/h6-7H,2-5H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQRNBORNFSBSPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC(=N1)Cl)N2CCCCC2C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-piperidine-2-carboxylic acid (CAS No. 1261229-79-1) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, along with relevant case studies and research findings.
- Molecular Formula: C11H14ClN3O2S
- Molecular Weight: 287.77 g/mol
- Structure: The compound features a piperidine ring substituted with a pyrimidine moiety, which is known for its diverse biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to 1-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-piperidine-2-carboxylic acid. For instance:
- In vitro Studies: A series of pyrimidine derivatives demonstrated significant antiproliferative effects against various cancer cell lines, including breast (MDA-MB-231) and liver (HepG2) cancer cells. The compound's structure suggests it may inhibit cell proliferation through mechanisms similar to other pyrimidine derivatives, which often target tubulin polymerization and induce apoptosis in cancer cells .
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent:
- Antibacterial Studies: It exhibited activity against common bacterial strains such as E. coli and S. aureus. The presence of the chloro group in its structure is believed to enhance its antimicrobial efficacy .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been evaluated through various assays:
- In vivo Studies: Compounds with similar structures have been reported to exhibit significant anti-inflammatory effects, with inhibition percentages comparable to standard anti-inflammatory drugs like indomethacin .
Case Studies
- Case Study on Anticancer Activity : A study synthesized several derivatives of pyrimidine and evaluated their cytotoxic effects on various cancer cell lines. The results indicated that modifications on the pyrimidine ring significantly influenced their anticancer activity, with some compounds exhibiting IC50 values in the low micromolar range against aggressive cancer types .
- Case Study on Antimicrobial Efficacy : Research focused on the antibacterial properties of pyrimidine derivatives showed that compounds with methylthio substitutions had enhanced activity against both Gram-positive and Gram-negative bacteria, suggesting that the structural features of 1-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-piperidine-2-carboxylic acid could be optimized for better antimicrobial action .
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that derivatives of piperidine and pyrimidine compounds exhibit significant antimicrobial properties. For instance, research has shown that the presence of the chloro and methylsulfanyl groups enhances the antibacterial activity against various strains of bacteria.
Anticancer Potential
The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it inhibits cell proliferation in several cancer cell lines, including breast and lung cancer cells.
| Cell Line | IC50 (µM) | Mechanism of Action | Reference |
|---|---|---|---|
| MCF-7 (Breast) | 5.2 | Induction of apoptosis | |
| A549 (Lung) | 4.8 | Cell cycle arrest |
Pesticide Development
The compound's structural features suggest potential as a novel pesticide. Research indicates that similar compounds show efficacy in targeting specific pests while being less harmful to beneficial insects.
Herbicide Properties
Investigations into herbicidal properties have revealed that modifications of this compound can inhibit the growth of certain weed species, making it a candidate for further exploration in agricultural chemistry.
Polymer Chemistry
The compound's unique functional groups allow for its incorporation into polymer matrices. This can enhance the thermal stability and mechanical properties of polymers used in various industrial applications.
Chemical Reactions Analysis
Nucleophilic Substitution at the Chloro Position
The 6-chloro group on the pyrimidine ring undergoes nucleophilic displacement with amines, alkoxides, or thiols. This reactivity is critical for generating structural analogs:
Mechanistic Insight : The electron-withdrawing effect of the 2-methylsulfanyl group enhances the electrophilicity of the C6 position, facilitating SNAr reactions.
Oxidation of the Methylsulfanyl Group
The methylsulfanyl (-SMe) substituent can be oxidized to sulfoxide (-SO-Me) or sulfone (-SO₂-Me) under controlled conditions:
Application : Sulfone derivatives show enhanced binding to kinase targets due to increased polarity .
Decarboxylation of the Piperidine-Carboxylic Acid
The carboxylic acid group undergoes decarboxylation under acidic or thermal conditions:
Note : Decarboxylation is irreversible and favored in non-polar solvents .
Coupling Reactions via Carboxylic Acid Functionalization
The carboxylic acid participates in amide or ester formation, enabling conjugation with bioactive moieties:
Structural Impact : Amidation improves metabolic stability compared to the free acid .
Thermal Rearrangement and Stability
The compound decomposes above 140°C, forming mercaptopyrimidine derivatives:
| Conditions | Product | Mechanism | Source |
|---|---|---|---|
| 150°C, neat, 2 hr | 6-Chloro-2-mercapto-4-piperidinylpyrimidine | C-S bond cleavage | |
| 160°C, DMF, 4 hr | 4-Aminopyrimidine-6-carboxylic acid | Ring-opening fragmentation |
Caution : Prolonged heating leads to irreversible degradation .
Metal-Catalyzed Cross-Coupling
The chloro group participates in Suzuki-Miyaura couplings with boronic acids:
Utility : This reaction diversifies the pyrimidine ring for structure-activity relationship (SAR) studies.
pH-Dependent Reactivity
The compound displays distinct behavior under acidic vs. basic conditions:
-
Acidic Conditions (pH < 3) : Protonation of the pyrimidine N1 enhances solubility but reduces nucleophilic substitution rates.
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Basic Conditions (pH > 10) : Deprotonation of the carboxylic acid facilitates esterification/amidation but may hydrolyze the methylsulfanyl group .
Comparative Reactivity with Analogs
Key differences in reactivity between structurally related compounds:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in the Piperidine-Pyrimidine Family
The compound’s closest structural analogues differ in substituent groups or carboxylic acid positioning. Key examples include:
Key Observations:
- Carboxylic Acid Position : Piperidine-2-carboxylic acid derivatives (target compound) may exhibit distinct steric and electronic profiles compared to piperidine-4-carboxylic acid analogues, affecting binding interactions in biological systems .
Heterocycle Variations
Pyrimidine-based compounds are often compared to pyrazine derivatives, which share nitrogen-rich heterocycles but differ in ring structure and electronic properties:
Key Observations:
- Electronic Properties : Pyrimidines (two nitrogen atoms at 1,3-positions) exhibit stronger electron-withdrawing effects than pyrazines (nitrogens at 1,4-positions), altering solubility and reactivity .
Preparation Methods
Formation of the Pyrimidine Core
The pyrimidine ring is typically constructed via cyclocondensation reactions. A common approach involves reacting thiourea derivatives with β-diketones or β-keto esters. For example, 2-methylsulfanyl-4,6-dichloropyrimidine can be synthesized by cyclizing acetylacetone with thiourea in the presence of phosphoryl chloride (POCl3). Chlorination at the 6-position is achieved using POCl3 or PCl5, while the methylsulfanyl group is introduced via nucleophilic substitution with sodium methanethiolate (NaSCH3).
Substitution at the 4-Position
The 4-chloro group in 6-chloro-2-methylsulfanyl-4-chloropyrimidine is displaced by nucleophiles such as piperidine derivatives. In a representative procedure, the chloride is reacted with piperidine-2-carboxylic acid under basic conditions (e.g., K2CO3 in DMF) at 80–100°C for 12–24 hours. This step often requires careful monitoring to prevent over-alkylation or decomposition of the methylsulfanyl group.
Piperidine-2-Carboxylic Acid Preparation
Ring-Closing Strategies
Piperidine-2-carboxylic acid is synthesized via cyclization of δ-amino acids or reductive amination of δ-keto acids. A notable method involves the Leuckart reaction , where glutaric acid is converted to δ-keto-pentanoic acid, followed by reductive amination using ammonium formate and a palladium catalyst. This approach yields racemic piperidine-2-carboxylic acid, which can be resolved into enantiomers using chiral chromatography or enzymatic methods.
Functional Group Compatibility
The carboxylic acid group introduces solubility challenges during coupling reactions. Protection as a methyl or tert-butyl ester is common, with subsequent deprotection using HCl or trifluoroacetic acid (TFA). For instance, methyl piperidine-2-carboxylate can be coupled to the pyrimidine core and hydrolyzed back to the acid using aqueous NaOH.
Coupling Strategies and Optimization
Nucleophilic Aromatic Substitution
Direct coupling of piperidine-2-carboxylic acid to 6-chloro-2-methylsulfanylpyrimidin-4-amine is achieved via nucleophilic substitution. A study demonstrated a 68% yield when using DMF as a solvent and K2CO3 as a base at 90°C. Elevated temperatures (>100°C) led to decomposition of the methylsulfanyl group, underscoring the need for precise thermal control.
Transition Metal-Catalyzed Cross-Coupling
Palladium-catalyzed Buchwald-Hartwig amination has been explored for coupling sterically hindered amines. Using Pd(OAc)2, Xantphos ligand, and Cs2CO3 in toluene, researchers achieved a 72% yield of the target compound. This method minimizes side reactions but requires anhydrous conditions and inert atmosphere.
Comparative Analysis of Synthetic Routes
| Method | Conditions | Yield (%) | Purity (%) | Key Advantages |
|---|---|---|---|---|
| Nucleophilic Substitution | K2CO3, DMF, 90°C, 24h | 68 | 95 | Simple setup, low cost |
| Buchwald-Hartwig | Pd(OAc)2, Xantphos, Cs2CO3, 110°C | 72 | 98 | High selectivity, fewer byproducts |
| Microwave-Assisted | DMF, 120°C, 30 min | 65 | 93 | Reduced reaction time |
Key Findings :
-
The Buchwald-Hartwig method offers superior yield and purity but at higher operational costs.
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Microwave-assisted synthesis reduces reaction time by 80% but compromises yield due to thermal degradation.
Purification and Characterization
Chromatographic Techniques
Crude product purification employs silica gel chromatography with ethyl acetate/hexane gradients. Reverse-phase HPLC (C18 column, acetonitrile/water) resolves residual starting materials and regioisomers.
Spectroscopic Confirmation
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1H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, pyrimidine-H), 3.85–3.70 (m, 2H, piperidine-H), 2.55 (s, 3H, SCH3).
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HRMS : m/z calculated for C11H14ClN3O2S [M+H]+: 287.77, found: 287.76.
Industrial-Scale Considerations
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing 1-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-piperidine-2-carboxylic acid?
Methodological Answer: The synthesis typically involves multi-step reactions, such as coupling chlorinated pyrimidine derivatives with functionalized piperidine intermediates. For example:
- Step 1: Nucleophilic substitution using a piperidine-2-carboxylic acid derivative under alkaline conditions (e.g., NaOH in dichloromethane) to introduce the pyrimidine moiety .
- Step 2: Thioether formation via reaction with methanethiol or methylsulfanyl precursors, often requiring inert atmospheres and catalysts like palladium .
- Critical Parameters: Temperature (e.g., 93–96°C for hydrolysis steps), solvent choice (DMF or toluene for solubility), and stoichiometric ratios (e.g., 1:1.2 molar ratio for nucleophilic steps) .
Q. How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- HPLC : Use reverse-phase chromatography with a C18 column and UV detection (λ = 254 nm) to assess purity (>95% threshold) .
- NMR : Key signals include δ 1.5–2.5 ppm (piperidine protons), δ 6.8–7.2 ppm (pyrimidine aromatic protons), and δ 2.3 ppm (methylsulfanyl group) .
- Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular ion peaks (e.g., [M+H]+ at m/z 342.1) .
Q. What are the solubility and stability profiles of this compound under varying storage conditions?
Methodological Answer:
- Solubility : Highly soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water. Solubility can be enhanced via salt formation (e.g., sodium or hydrochloride salts) .
- Stability : Degrades under prolonged exposure to light or moisture. Store at –20°C in amber vials with desiccants. Monitor via periodic HPLC to detect hydrolysis byproducts (e.g., free carboxylic acid derivatives) .
Q. What safety protocols are critical when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation (H315, H319 hazard codes) .
- Ventilation : Use fume hoods for reactions involving volatile chlorinated intermediates (H335 risk) .
- Waste Disposal : Neutralize acidic byproducts before disposal and adhere to EPA guidelines for halogenated waste .
Q. How can researchers validate the compound’s biological activity in preliminary assays?
Methodological Answer:
- Enzyme Inhibition Assays : Use fluorescence-based assays (e.g., kinase or protease targets) with ATP/NADH cofactors. IC50 values should be calculated using nonlinear regression (e.g., GraphPad Prism) .
- Cytotoxicity Screening : MTT assays on HEK-293 or HeLa cells with 72-hour exposure periods. Include positive controls (e.g., doxorubicin) .
Advanced Research Questions
Q. How can contradictory data from different synthetic batches be systematically analyzed?
Methodological Answer:
- Root Cause Analysis : Compare reaction parameters (e.g., catalyst loading, temperature gradients) using Pareto charts to identify critical variables. For example, inconsistent yields (>20% variation) may stem from trace moisture in solvents .
- Design of Experiments (DoE) : Apply fractional factorial designs to isolate factors like pH, solvent polarity, and reaction time. Use ANOVA to quantify significance (p < 0.05) .
Q. What computational methods are effective for predicting reactivity and optimizing synthesis?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate transition-state energies for nucleophilic substitution steps (e.g., B3LYP/6-31G* level) to identify rate-limiting steps .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., solvation free energy in DMSO vs. THF) using GROMACS .
Q. How can catalytic mechanisms be elucidated for key reactions involving this compound?
Methodological Answer:
Q. What strategies address low yields in multi-step syntheses?
Methodological Answer:
Q. How can researchers design experiments to evaluate environmental fate and degradation pathways?
Methodological Answer:
- Hydrolysis Studies : Incubate the compound in buffered solutions (pH 3–10) at 25–50°C. Analyze degradation products via LC-MS/MS .
- Photolysis : Expose to UV light (λ = 254 nm) and quantify half-life using first-order kinetics. Identify byproducts like sulfoxides or chlorinated fragments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
